molecular formula C12H15F2NO B12079610 4-(Cyclopentyloxy)-3-(difluoromethyl)aniline

4-(Cyclopentyloxy)-3-(difluoromethyl)aniline

Katalognummer: B12079610
Molekulargewicht: 227.25 g/mol
InChI-Schlüssel: YKGAGZGERVWYES-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Cyclopentyloxy)-3-(difluoromethyl)aniline is an organic compound that features a cyclopentyloxy group and a difluoromethyl group attached to an aniline ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopentyloxy)-3-(difluoromethyl)aniline typically involves the introduction of the cyclopentyloxy and difluoromethyl groups onto an aniline precursor. One common method involves the use of selective electrophilic fluorination reactions. For example, a Selectfluor-triggered multi-component reaction can be employed to introduce the difluoromethyl group . The reaction conditions often include the use of a base or an acidic environment, depending on the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Cyclopentyloxy)-3-(difluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aniline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures and specific solvents to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized aniline derivatives.

Wissenschaftliche Forschungsanwendungen

4-(Cyclopentyloxy)-3-(difluoromethyl)aniline has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(Cyclopentyloxy)-3-(difluoromethyl)aniline involves its interaction with molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, while the cyclopentyloxy group may influence its overall stability and solubility. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(Cyclopentyloxy)-3-(difluoromethyl)aniline is unique due to the presence of both the cyclopentyloxy and difluoromethyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C12H15F2NO

Molekulargewicht

227.25 g/mol

IUPAC-Name

4-cyclopentyloxy-3-(difluoromethyl)aniline

InChI

InChI=1S/C12H15F2NO/c13-12(14)10-7-8(15)5-6-11(10)16-9-3-1-2-4-9/h5-7,9,12H,1-4,15H2

InChI-Schlüssel

YKGAGZGERVWYES-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)OC2=C(C=C(C=C2)N)C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.